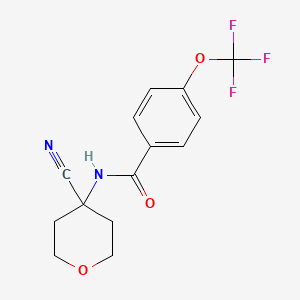

![molecular formula C12H18N2O2 B2678355 Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 2096992-22-0](/img/structure/B2678355.png)

Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

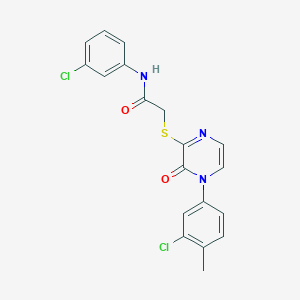

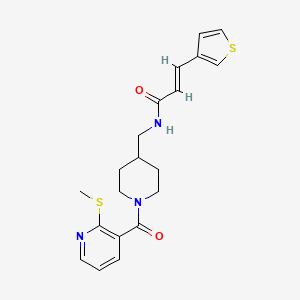

Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a chemical compound with the molecular weight of 222.29 . It is produced by Synthonix Corporation . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-6-11(7-12,8-12)4-5-13/h4,6-8H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.29 . The InChI code provides information about its molecular structure . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación

Bicyclo[1.1.1]pentane as a Bioisostere

Bicyclo[1.1.1]pentanes are recognized for their utility as bioisosteres, effectively substituting for aromatic rings, tert-butyl groups, and alkynes in drug molecules. Hughes et al. (2019) demonstrated a novel method for directly synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, which simplifies the production of key bicyclo[1.1.1]pentan-1-amine building blocks for pharmaceutical development (Hughes et al., 2019).

Advancements in Synthetic Chemistry

Kanazawa and Uchiyama (2018) reviewed recent advances in the synthetic chemistry of BCPs, emphasizing the importance of three-dimensional cyclic scaffolds in drug discovery. Their work highlights the development of a radical multicomponent carboamination of [1.1.1]propellane, enabling direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives. This technique opens new avenues for creating multifunctionalized BCP derivatives, crucial for expanding the chemical space available in drug design (Kanazawa & Uchiyama, 2018).

Application in Drug Design

Wong et al. (2019) explored the synthesis of enantioenriched α-chiral BCPs, which are challenging to prepare due to the proximity of stereogenic centers to the BCP scaffold. Their research contributes to medicinal chemistry by providing an efficient route to α-chiral BCPs, demonstrating the utility of these compounds in designing drugs with improved bioavailability and metabolic stability (Wong et al., 2019).

Environmental and Sensory Applications

Beyond medicinal chemistry, the tert-butyl moiety and its derivatives, including Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, have found applications in environmental sensing. Sun et al. (2015) developed benzothiazole-modified carbazole derivatives for detecting volatile acid vapors, leveraging the tert-butyl group's role in gel formation and fluorescence. This work underscores the potential of BCP derivatives in developing high-performance chemosensors for environmental monitoring (Sun et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[3-(cyanomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-6-11(7-12,8-12)4-5-13/h4,6-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBLQSZUOYVBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC(C1)(C2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2678284.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)